molecular formula C12H14N4O2S B4999073 1-[2-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one

1-[2-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one

Cat. No.: B4999073
M. Wt: 278.33 g/mol
InChI Key: XVJGTZDPLWDXEX-UHFFFAOYSA-N
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Description

1-[2-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of thiazole, oxadiazole, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole intermediates. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with ethyl chloroformate to yield the oxadiazole ring. The final step involves the alkylation of the oxadiazole intermediate with 2-pyrrolidinone under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazole and oxadiazole derivatives.

Scientific Research Applications

1-[2-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one involves its interaction with various molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    1-[2-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one: shares similarities with other thiazole and oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic moieties, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[2-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-13-9(7-19-8)12-14-10(15-18-12)4-6-16-5-2-3-11(16)17/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJGTZDPLWDXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NC(=NO2)CCN3CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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